2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione
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Overview
Description
AL-4114 is a small molecule drug that functions as an aldose reductase inhibitor. Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, a process that has been linked to various diabetic complications such as retinopathy and cataracts . AL-4114 has been developed to prevent these complications by inhibiting the activity of aldose reductase .
Preparation Methods
The synthesis of AL-4114 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions for AL-4114 are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AL-4114 undergoes various chemical reactions, including:
Oxidation: AL-4114 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: AL-4114 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
AL-4114 exerts its effects by inhibiting the activity of aldose reductase, an enzyme involved in the conversion of glucose to sorbitol. By inhibiting this enzyme, AL-4114 reduces the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications . The molecular targets of AL-4114 include the active site of aldose reductase, where it binds and prevents the enzyme from catalyzing the conversion of glucose to sorbitol .
Comparison with Similar Compounds
AL-4114 is similar to other aldose reductase inhibitors such as AL-1576. it has unique properties that make it distinct:
Selectivity: The compound exhibits high selectivity for aldose reductase, reducing the likelihood of off-target effects.
Similar compounds include:
- AL-1576
- Epalrestat
- Sorbinil
These compounds share similar mechanisms of action but differ in their potency, selectivity, and stability .
Properties
CAS No. |
139911-05-0 |
---|---|
Molecular Formula |
C17H12F2N2O4 |
Molecular Weight |
346.28 g/mol |
IUPAC Name |
2,7-difluoro-4,5-dimethoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C17H12F2N2O4/c1-24-11-5-7(18)3-9-13(11)14-10(4-8(19)6-12(14)25-2)17(9)15(22)20-16(23)21-17/h3-6H,1-2H3,(H2,20,21,22,23) |
InChI Key |
OVRBKKLFIRJPKY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |
Appearance |
Solid powder |
139911-05-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,7-difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione AL 4114 AL-4114 ALO 4114 ALO-4114 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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